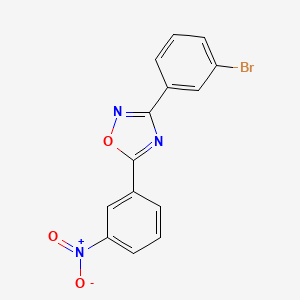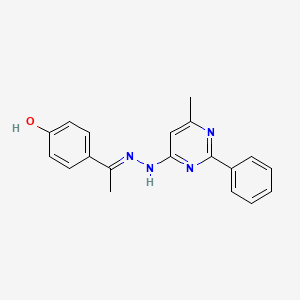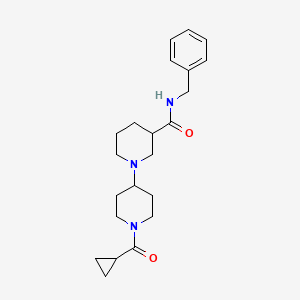![molecular formula C11H14N2O B6034822 4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)
4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile, commonly known as MTBH, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. MTBH is synthesized through a multistep process involving the reaction of several reagents.
作用機序
The exact mechanism of action of MTBH is not well understood. However, several studies have suggested that MTBH exerts its biological activities through the inhibition of bacterial enzymes and tumor cell proliferation. MTBH has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and cell division. Additionally, MTBH has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
MTBH has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains by disrupting their DNA replication and cell division. Additionally, MTBH has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Furthermore, MTBH has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain perception.
実験室実験の利点と制限
MTBH has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MTBH exhibits potent biological activities at low concentrations, making it an ideal candidate for drug development. However, MTBH also has some limitations. It is a highly reactive compound that requires careful handling and storage. Additionally, the exact mechanism of action of MTBH is not well understood, which makes it difficult to optimize its biological activities.
将来の方向性
There are several future directions for the research and development of MTBH. One potential direction is to optimize the synthesis method of MTBH to improve its yield and purity. Additionally, future studies could focus on elucidating the exact mechanism of action of MTBH to optimize its biological activities. Furthermore, MTBH could be further explored for its potential as a drug candidate for the treatment of bacterial infections, fungal infections, and cancer. Finally, future studies could investigate the potential of MTBH as a lead compound for the development of novel drugs with improved pharmacological properties.
合成法
The synthesis of MTBH involves several steps that require the reaction of various reagents. The first step involves the reaction of 2,3-dimethyl-1,3-butadiene with methoxyamine hydrochloride in the presence of a base to produce 4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-ol. This intermediate is then reacted with triphenylphosphine and carbon tetrachloride to form 4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile.
科学的研究の応用
MTBH has been extensively studied for its potential biological activities. Several studies have reported that MTBH exhibits potent antibacterial, antifungal, and antitumor activities. It has also been reported to possess anti-inflammatory and analgesic properties. MTBH has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, MTBH has been reported to exhibit antifungal activity against Candida albicans and Aspergillus niger. Furthermore, MTBH has been shown to possess potent antitumor activity against several cancer cell lines, including MCF-7, HepG2, and A549.
特性
IUPAC Name |
(4E)-4-methoxyimino-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-6-7(5-12)8-9(11(8,2)3)10(6)13-14-4/h8-9H,1-4H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYXYQYPEICEMP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(C1=NOC)C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2C(/C1=N\OC)C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)


![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6034800.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)

